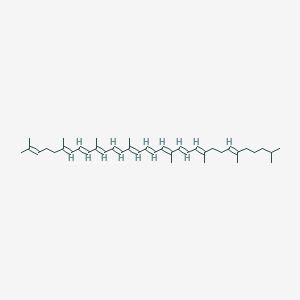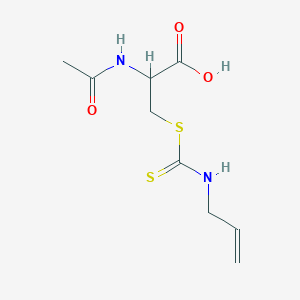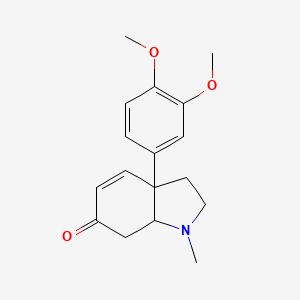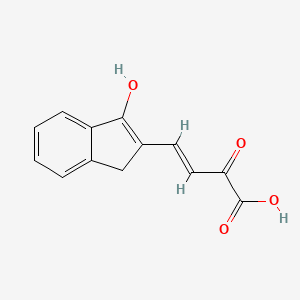![molecular formula C50H82N2O17 B1232397 [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate CAS No. 99664-83-2](/img/structure/B1232397.png)
[(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and ether linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate involves multiple steps, including the formation of various intermediates. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of different derivatives and analogs of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biology, this compound is studied for its potential interactions with biological molecules. Its multiple functional groups enable it to form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its complex structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry: In industry, this compound may be used as an intermediate in the production of various chemicals and materials. Its unique properties make it valuable for the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of [(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-meth
Properties
CAS No. |
99664-83-2 |
|---|---|
Molecular Formula |
C50H82N2O17 |
Molecular Weight |
983.2 g/mol |
IUPAC Name |
[(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C50H82N2O17/c1-13-38(56)66-37-26-39(57)62-28(2)17-15-14-16-18-36(67-40-25-33(19-22-53)42(51(8)9)30(4)63-40)29(3)34(20-23-54)35(21-24-55)46(47(37)61-12)69-49-44(58)43(52(10)11)45(31(5)65-49)68-41-27-50(7,60)48(59)32(6)64-41/h14-16,18,22-24,28-37,40-49,58-60H,13,17,19-21,25-27H2,1-12H3/b15-14+,18-16+/t28-,29-,30-,31-,32+,33?,34?,35+,36+,37-,40+,41+,42-,43-,44-,45-,46+,47+,48+,49+,50-/m1/s1 |
InChI Key |
REDHZNLPLQBCCV-LBFPBFSLSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(C(C(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)CC=O)C)OC4CC(C(C(O4)C)N(C)C)CC=O)C |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C([C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)CC=O)C)O[C@H]4CC([C@@H]([C@H](O4)C)N(C)C)CC=O)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(C(C(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)CC=O)C)OC4CC(C(C(O4)C)N(C)C)CC=O)C |
Synonyms |
diacetylspiramycin III |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1232322.png)





![2-[1-(Phenylsulfonyl)ethyl]benzoic acid](/img/structure/B1232333.png)
![beta-Decafluoro-meso-decamethylcalix[5]pyrrole](/img/structure/B1232334.png)



